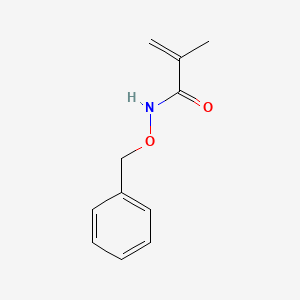

2-methyl-N-(phenylmethoxy)-2-propenamide

Description

This compound is structurally defined by its α,β-unsaturated carbonyl group, which confers reactivity in polymerization and cycloaddition reactions. identifies it as an elimination product from an attempted cycloaddition reaction involving LiClO₄/Et₃N in diethyl ether. Spectroscopic data (¹H NMR, ¹³C NMR, FT-IR) confirm its structure, with key signals at δ 4.94 (s, 2H, -OCH₂Ph) and 170.8 ppm (C=O), alongside a molecular ion peak at m/z 292.1160 .

Properties

CAS No. |

60316-45-2 |

|---|---|

Molecular Formula |

C11H13NO2 |

Molecular Weight |

191.23 g/mol |

IUPAC Name |

2-methyl-N-phenylmethoxyprop-2-enamide |

InChI |

InChI=1S/C11H13NO2/c1-9(2)11(13)12-14-8-10-6-4-3-5-7-10/h3-7H,1,8H2,2H3,(H,12,13) |

InChI Key |

QAPHHRYGSJGRMW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)NOCC1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

N-(2-Arylethyl)-2-methylprop-2-enamides

Compounds such as N-(2-(4-iodophenyl)ethyl)-2-methylprop-2-enamide (CAS: Not provided) and N-(2-(2-bromophenyl)ethyl)-2-methylprop-2-enamide (CAS: Not provided) feature phenethylamine-derived substituents. These analogues are synthesized via N-acylation of phenethylamines with methacryloyl chloride. Electron-donating groups (e.g., -OCH₃) or halogens (F, Cl, Br) on the aryl ring enhance reactivity, enabling applications in molecularly imprinted polymers .

α-Thioamide Derivatives

2-(4-Methoxybenzenethio)propanamide (CAS: Not provided) replaces the oxygen atom in the amide group with sulfur. This substitution reduces hydrogen-bonding capacity and increases hydrophobicity. Synthesized via nucleophilic substitution using sodium thiolates, these compounds exhibit distinct stability profiles and reactivity in thiol-ene click chemistry .

Silyl- and Alkoxy-Substituted Analogues

- 2-Methyl-N-[3-(trimethoxysilyl)propyl]acrylamide (CAS: 10310-41-5): Incorporates a trimethoxysilyl group, enabling covalent bonding to silica surfaces. Used in hybrid materials and coatings, this compound highlights the role of silicon in enhancing thermal stability .

- 2-Methyl-N-(2-methylpropoxymethyl)prop-2-enamide (CAS: Not provided): Features an isobutoxymethyl group, improving solubility in nonpolar solvents. This derivative is utilized in crosslinking applications for polyacrylamides .

Functional and Pharmacological Analogues

N,N'-Methylenebisacrylamide (CAS: 110-26-9)

A crosslinking agent with two acrylamide groups, this compound forms hydrogels in polymer networks. Its bifunctional structure contrasts with the monofunctional 2-methyl-N-(phenylmethoxy)-2-propenamide, limiting direct comparisons but underscoring the importance of substituent design in material science .

Salubrinal (CAS: 405060-95-9)

A trichloroethyl-substituted acrylamide with demonstrated pharmacological activity (e.g., eIF2α phosphatase inhibition). Its complex substituent pattern, including a quinolinylamino group, contrasts with the simpler phenylmethoxy group in the target compound, illustrating divergent biological applications .

Phenoxypropanamide Derivatives

- 2-(4-Chloro-2-methylphenoxy)-N-phenylpropanamide (CAS: 13740-38-0): Used in agrochemicals, this derivative highlights the role of halogen and aryloxy groups in bioactivity. Its herbicidal properties contrast with the undefined pharmacological role of 2-methyl-N-(phenylmethoxy)-2-propenamide .

Physicochemical and Spectroscopic Comparisons

| Property | 2-Methyl-N-(phenylmethoxy)-2-propenamide | N-(2-(4-Iodophenyl)ethyl)-2-methylprop-2-enamide | Salubrinal |

|---|---|---|---|

| Molecular Weight (g/mol) | 292.12 (calculated) | ~315 (estimated) | 503.81 |

| ¹H NMR (δ) | 4.94 (s, -OCH₂Ph) | 3.68 (q, -CH₂CH₂Ar) | 8.88 (s, NH) |

| Key Functional Groups | Phenylmethoxy, α,β-unsaturated amide | Phenethyl, halogen | Trichloroethyl, quinolinyl |

| Applications | Synthetic intermediate | Polymer templates | Anticancer research |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.